1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
Description
1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a urea-based small molecule featuring a 3,5-dimethoxyphenyl group and a pyrimidinyl-piperazine scaffold. Its structure integrates a central urea linkage, a pyrimidine ring substituted with a piperazine moiety bearing a pyridin-2-yl group, and a symmetrically substituted aryl group.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c1-31-18-11-16(12-19(13-18)32-2)26-22(30)27-17-14-24-21(25-15-17)29-9-7-28(8-10-29)20-5-3-4-6-23-20/h3-6,11-15H,7-10H2,1-2H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKFLGJBUSJCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of diarylurea-pyrimidine hybrids. Key structural analogs include:
Key Structural Differences :
- Aryl Substituents : The 3,5-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., Cl, CF₃) in analogs like 11a–11o. Methoxy groups may enhance solubility but reduce electrophilic reactivity compared to halogens .
- Linker Region: The pyridin-2-yl-piperazine-pyrimidine core differs from AKF-D52’s morpholinophenylamino group, which may alter kinase selectivity .
Physicochemical Properties
- Molecular Weight : Estimated to be ~500–550 g/mol (based on analogs in and ).
- Solubility : The pyridin-2-yl group and methoxy substituents likely improve aqueous solubility compared to analogs with hydrophobic trifluoromethyl groups .
- Synthetic Yield : Comparable to analogs (e.g., 70–88% yields in and ), suggesting feasible scalability .
Q & A
Q. Q1. What experimental strategies are recommended for optimizing the synthesis of this urea derivative?
Methodological Answer: Synthesis optimization should focus on reaction conditions (solvents, catalysts, temperature) and purification techniques. For example:
- Flow chemistry (): Enables precise control of reaction parameters (e.g., residence time, temperature) to enhance reproducibility and scalability.
- Copolymerization techniques (): Use of ammonium persulfate (APS) as an initiator in polar solvents (e.g., ethanol) improves yield for urea-linked heterocycles.
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for introducing pyrimidine or piperazine moieties .
Q. Q2. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- HPLC (): Monitor purity (>95%) using C18 columns with ammonium acetate buffer (pH 6.5) as the mobile phase .
- NMR/IR Spectroscopy : Confirm urea linkage (N-H stretch at ~3300 cm⁻¹) and aryl substituents (¹H NMR: δ 6.8–7.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₂₄H₂₈N₆O₃) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Methodological Answer:
Q. Q4. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay standardization (): Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics or in vivo models (e.g., zebrafish) for bioavailability .
- Statistical modeling (): Apply Design of Experiments (DoE) to identify confounding factors (e.g., pH, temperature) .
Q. Q5. What computational approaches are suitable for predicting off-target interactions?
Methodological Answer:
Q. Q6. How can aqueous solubility challenges be addressed during formulation?
Methodological Answer:
- Co-solvent systems (): Use cyclodextrins or PEG-based surfactants to enhance solubility without altering bioactivity.
- pH adjustment : Optimize to ~6.5 (mimicking physiological conditions) using ammonium acetate buffer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
